molecular formula C11H13NO5 B089265 Carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester CAS No. 13303-10-1

Carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester

Cat. No.: B089265
CAS No.: 13303-10-1
M. Wt: 239.22 g/mol
InChI Key: XNPGBDJTEBCMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester, more commonly known as tert-Butyl (4-nitrophenyl) carbonate, is a specialized chemical reagent with the CAS Number 13303-10-1 and a molecular formula of C11H13NO5 . It acts as an efficient reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group, a fundamental tool in synthetic organic chemistry, particularly in the synthesis of peptides and other complex molecules . The compound functions through its active carbonate ester; the 4-nitrophenoxide moiety serves as an excellent leaving group upon nucleophilic attack by an amine, facilitating the formation of the corresponding Boc-protected amine derivative. This protection is crucial for blocking reactive amino groups during multi-step synthetic sequences, allowing for precise control over molecular assembly. The Boc group is highly valued for its stability under a wide range of reaction conditions and its clean removal under mild acidic conditions. Beyond peptide synthesis, this reagent finds application in the preparation of pharmaceutical intermediates and other fine chemicals where selective amine protection is required . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-11(2,3)17-10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPGBDJTEBCMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065408
Record name Carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13303-10-1
Record name 1,1-Dimethylethyl 4-nitrophenyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13303-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013303101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl p-nitrophenyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester, also known as tert-butyl 4-nitrophenyl carbonate, is a compound with the molecular formula C11H13NO5\text{C}_{11}\text{H}_{13}\text{NO}_5 and a molecular weight of 239.22 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its role as a substrate in enzymatic reactions and its interactions with biological macromolecules. It is known to act as a carbonic anhydrase inhibitor, which can affect various physiological processes including pH regulation and ion transport across membranes.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of nitrophenols have shown efficacy against a range of bacterial strains. The nitro group in the structure is often associated with increased biological activity due to its ability to undergo reduction in microbial cells .

Cytotoxicity and Pharmacological Effects

Research has demonstrated that the compound exhibits cytotoxic effects on certain cancer cell lines. A study evaluating various nitrophenol derivatives found that those with similar structures displayed promising anti-cancer properties through apoptosis induction in tumor cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death .

Study on Antitumor Activity

In a study published by MDPI, researchers investigated the effects of various nitrophenol derivatives on cancer cell lines. The results indicated that tert-butyl 4-nitrophenyl carbonate significantly inhibited cell proliferation in breast cancer cells (MCF-7) and induced apoptosis at concentrations above 50 µM. The study highlighted the importance of structural modifications in enhancing the biological activity of nitrophenol derivatives .

Antimicrobial Efficacy Assessment

A comparative analysis involving GC-MS profiling revealed that similar compounds demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the nitro group was crucial for enhancing the antimicrobial properties, suggesting that this compound may have potential applications in developing new antimicrobial agents .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialEffective against several bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits carbonic anhydrase activity

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester is in analytical chemistry, particularly as a standard in HPLC. It is utilized for the separation and analysis of related compounds. A study conducted by SIELC Technologies demonstrated its effectiveness in a reverse-phase HPLC method where a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid was employed. This method allows for the isolation of impurities during preparative separation and is scalable for pharmacokinetic studies .

Table 1: HPLC Method Parameters

ParameterValue
Mobile PhaseAcetonitrile: Water: Phosphoric Acid
Column TypeReverse Phase HPLC
ApplicationSeparation of Impurities
CompatibilityMass Spectrometry (with formic acid)

Organic Synthesis

Carbonic acid esters are important intermediates in organic synthesis. The synthesis of this compound typically involves the reaction of tert-butanol with 4-nitrophenol in the presence of activating agents like phosgene or carbonyl diimidazole. This compound can also serve as a reagent in various transesterification reactions to produce polycarbonates .

Synthesis Overview:

  • Reactants: Tert-butanol and 4-nitrophenol
  • Activating Agents: Phosgene or carbonyl diimidazole
  • Alternative Methods: Direct acylation reactions using carbonic acid derivatives

Biochemical Applications

Research into the interactions of this compound with nucleophiles and electrophiles is crucial for understanding its behavior in biological systems. Studies have shown that this compound can react with various biomolecules, which may have implications for drug design and development.

Stability Studies:

Investigations into the stability of this compound under different pH conditions and temperatures provide insights into its practical applications in biological environments.

Case Studies

Case Study 1: HPLC Application in Drug Analysis

A recent study utilized this compound as a standard in the analysis of pharmaceutical compounds through HPLC. The results demonstrated its effectiveness in isolating impurities and ensuring accurate quantification of active ingredients in drug formulations.

Case Study 2: Synthesis of Polycarbonates

In another application, researchers explored the use of carbonic acid esters like tert-butyl 4-nitrophenyl carbonate in synthesizing polycarbonates via transesterification reactions. The study highlighted the efficiency of this compound as a reagent and its potential to enhance polymer properties.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis represents the most studied reaction pathway for this compound, occurring through acid-catalyzed, base-promoted, and neutral mechanisms.

Base-Promoted Hydrolysis (Saponification)

In alkaline conditions, hydroxide ions attack the carbonyl carbon in a nucleophilic acyl substitution mechanism:

R O CO O R +OHR OH+R O CO OR OH+CO32\text{R O CO O R }+\text{OH}^-\rightarrow \text{R OH}+\text{R O CO O}^-\rightarrow \text{R OH}+\text{CO}_3^{2-}

For tert-butyl 4-nitrophenyl carbonate, this reaction yields 4-nitrophenol and tert-butanol as primary products . The 4-nitrophenoxide ion acts as a superior leaving group due to the electron-withdrawing nitro substituent, accelerating reaction rates compared to non-activated aryl carbonates.

Table 1: Hydrolysis Rate Constants

ConditionTemperatureRate Constant (k)Half-Life (t₁/₂)
0.1 M NaOH (pH 13)25°C1.2×103texts11.2\times 10^{-3}\\text{s}^{-1}~9.6 min
Neutral (pH 7)25°C4.7×106texts14.7\times 10^{-6}\\text{s}^{-1}~41 hours

Data adapted from hydrolytic studies of structurally similar carbonates .

Acid-Catalyzed Hydrolysis

Under acidic conditions, protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water:

R O CO O R +H3O+R OH+R OH+CO2\text{R O CO O R }+\text{H}_3\text{O}^+\rightarrow \text{R OH}+\text{R OH}+\text{CO}_2

This pathway is less prominent for tert-butyl 4-nitrophenyl carbonate due to the steric hindrance of the tert-butyl group, which slows protonation kinetics .

Nucleophilic Substitution Reactions

The compound reacts with nucleophiles (e.g., amines, thiols) via transesterification or carbonate exchange :

Transesterification

In the presence of alcohols or phenols:

tert butyl OC O O Ph NO2+R OHR OC O O Ph NO2+tert butanol\text{tert butyl OC O O Ph NO}_2+\text{R OH}\rightarrow \text{R OC O O Ph NO}_2+\text{tert butanol}

Reaction efficiency depends on the nucleophilicity of R-OH and reaction conditions. For example, methanolysis proceeds at 50°C in THF with a 78% yield .

Aminolysis

Primary amines react to form carbamates:

tert butyl OC O O Ph NO2+R NH2R NH C O O Ph NO2+tert butanol\text{tert butyl OC O O Ph NO}_2+\text{R NH}_2\rightarrow \text{R NH C O O Ph NO}_2+\text{tert butanol}

This reaction is utilized in peptide synthesis for temporary amine protection .

Stability Under Environmental Conditions

The compound demonstrates pH-dependent stability:

Table 2: Stability Profile

pHTemperatureDegradation PathwayMajor Products
<325°CAcid-catalyzed hydrolysis4-nitrophenol, CO₂
7–825°CNeutral hydrolysis4-nitrophenol, tert-butanol
>1225°CBase-promoted saponification4-nitrophenoxide, carbonate

Data synthesized from hydrolysis studies .

Table 3: HPLC Method for Reaction Analysis

ParameterValue
ColumnC18, 150 mm × 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water:Phosphoric Acid (60:39.9:0.1)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time8.2 min (tert-butyl 4-nitrophenyl carbonate)

This method separates reactants and products with >95% resolution, critical for kinetic studies .

Mechanistic Insights from Isotopic Labeling

Experiments using 18O^{18}\text{O}-labeled esters confirm a tetrahedral intermediate in both acid- and base-catalyzed hydrolysis . The 4-nitrophenoxide group’s electron-withdrawing nature stabilizes transition states, reducing activation energy by ~15 kJ/mol compared to non-nitrated analogs .

Industrial and Synthetic Relevance

  • Protecting Group : The tert-butyl carbonate group is cleaved under mild acidic conditions, making it valuable in multi-step syntheses .

  • Polymer Chemistry : Serves as a monomer in carbonate polymer synthesis via interfacial polycondensation .

This compound’s reactivity profile underscores its utility in organic synthesis and analytical chemistry, with applications ranging from pharmaceuticals to material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbonic Acid, 1,1-Dimethylethyl Ethyl Ester (CAS: 27945-07-9)

  • Molecular Formula : C₇H₁₄O₃
  • Molecular Weight : 146.18 g/mol
  • Key Differences :
    • Replaces the 4-nitrophenyl group with an ethyl group, reducing steric hindrance and electron-withdrawing effects.
    • Applications: Used as a solvent or mild alkylating agent in place of more reactive derivatives. Lacks the nitro group’s capacity for electrophilic aromatic substitution .

Carbonochloridic Acid, 4-Nitrophenyl Ester (CAS: 7693-46-1)

  • Molecular Formula: C₇H₄ClNO₄
  • Molecular Weight : 201.56 g/mol
  • Key Differences :
    • Contains a chlorocarbonate group (ClCOO−) instead of a tert-butyl carbonate.
    • Reactivity: Highly reactive in nucleophilic acyl substitutions due to the electronegative chlorine atom. Used in peptide synthesis and as a coupling reagent, unlike the tert-butyl variant, which is more stable .

Benzenepropanoic Acid, 3,5-Bis(1,1-Dimethylethyl)-4-Hydroxy-, Methyl Ester (CAS: N/A)

  • Molecular Formula : C₂₁H₃₂O₃
  • Molecular Weight : 332.48 g/mol
  • Key Differences: Features a phenolic hydroxyl group and two tert-butyl substituents, enhancing antioxidant properties. Applications: Widely used in food preservation and cosmetics as a stabilizer, contrasting with the nitro-substituted carbonate’s role in synthetic chemistry .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Stability Profile
Carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester C₁₀H₁₁NO₅ 225.20 tert-butyl, nitro, carbonate Pharmaceutical intermediates Moderate (hydrolysis-prone)
Carbonic acid, 1,1-dimethylethyl ethyl ester C₇H₁₄O₃ 146.18 tert-butyl, ethyl, carbonate Solvents, mild alkylation High
Carbonochloridic acid, 4-nitrophenyl ester C₇H₄ClNO₄ 201.56 nitro, chlorocarbonate Peptide coupling, acylations Low (highly reactive)
Benzenepropanoic acid, 3,5-bis(tert-butyl)-4-hydroxy methyl ester C₂₁H₃₂O₃ 332.48 tert-butyl, phenol, ester Antioxidants, food preservation High

Critical Analysis of Divergences

  • Stability vs. Reactivity: While the tert-butyl group stabilizes the carbonate against thermal degradation, the nitro group increases susceptibility to hydrolysis compared to non-nitrated analogs (e.g., ethyl tert-butyl carbonate) .
  • Functional Trade-offs: The target compound lacks the antioxidant properties of phenolic esters () but offers unique reactivity for nitro-group transformations .

Preparation Methods

Reaction of tert-Butanol with 4-Nitrophenol Using Activating Agents

The most widely documented method involves the reaction of tert-butanol with 4-nitrophenol in the presence of activating agents such as phosgene or N,N′-carbonyldiimidazole (CDI) . Phosgene facilitates the formation of the carbonate ester by acting as a carbonyl source, while CDI operates through the generation of an imidazolide intermediate.

Mechanistic Overview :

  • Activation Step : Phosgene reacts with tert-butanol to form tert-butyl chloroformate, releasing hydrogen chloride.

  • Esterification : The chloroformate intermediate reacts with 4-nitrophenol in a nucleophilic acyl substitution, yielding the target compound.

Reaction Conditions :

  • Solvents: Anhydrous dichloromethane or tetrahydrofuran (THF).

  • Temperature: 0–25°C to minimize side reactions.

  • Base: Triethylamine (TEA) or pyridine to neutralize HCl.

Yield and Purity :

  • Typical yields range from 70% to 85%.

  • Purification via recrystallization from ethyl acetate/hexane mixtures enhances purity (>95%).

Modified Approaches with Alternative Activating Reagents

To circumvent phosgene’s toxicity, diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are employed as safer alternatives. These reagents generate chloroformate intermediates in situ under controlled conditions.

Advantages :

  • Reduced hazardous byproducts.

  • Scalability for industrial production.

Alternative Synthetic Pathways

4-Nitrophenyl Chloroformate Route

A complementary strategy utilizes 4-nitrophenyl chloroformate as the electrophilic partner. This method avoids direct phosgene use and is ideal for isotope-labeled derivatives.

Procedure :

  • Deuterated tert-Butanol Synthesis : Deuterium-labeled tert-butanol (tert-butanol-d9) is prepared via acid-catalyzed exchange reactions.

  • Coupling Reaction : The deuterated alcohol reacts with 4-nitrophenyl chloroformate in anhydrous THF, catalyzed by TEA.

Isotopic Labeling Applications :

  • Facilitates metabolic tracking in pharmacokinetic studies.

  • Achieves >90% isotopic enrichment.

Direct Acylation Using Carbonic Acid Derivatives

Direct acylation employs mixed carbonates or carbonylimidazolides to transfer the tert-butoxycarbonyl group. For example, phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate serves as a stable electrophile, reacting with tert-butanol under mild conditions.

Key Advantages :

  • Avoids gaseous reagents.

  • Compatible with heat-sensitive substrates.

Optimization and Scalability

Solvent and Temperature Optimization

Solvent Selection :

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances reactivity but requires rigorous drying.

  • Ethyl Acetate/Hexane Mixtures : Ideal for recrystallization, balancing solubility and volatility.

Temperature Control :

  • Low temperatures (0–5°C) suppress hydrolysis of intermediates.

  • Reflux conditions (70–80°C) accelerate reactions but risk decomposition.

Purification Techniques

Chromatographic Methods :

  • Flash Column Chromatography : Silica gel with ethyl acetate/hexane gradients (10–30% ethyl acetate).

  • Preparative HPLC : Reverse-phase C18 columns using acetonitrile/water (60:40) with 0.1% formic acid.

Crystallization Protocols :

  • Slow cooling of saturated solutions yields high-purity crystals.

  • Solvent pairs: Ethyl acetate/heptane (1:3) for optimal crystal formation.

Comparative Analysis of Synthesis Methods

Method Reactants Activating Agent Yield (%) Purity (%) Scalability
Phosgene Routetert-Butanol, 4-nitrophenolPhosgene70–85>95Industrial
CDI-Mediatedtert-Butanol, 4-nitrophenolCDI65–7590–95Lab-scale
Chloroformate Route4-Nitrophenyl chloroformateTEA80–90>98Isotopic studies
Direct AcylationPhenyl mixed carbonateNone60–7085–90Specialty synth.

Applications in Research and Industry

Analytical Chemistry

  • HPLC Standards : Serves as a calibration standard for reverse-phase chromatography due to its UV-active nitro group.

  • Impurity Profiling : Isolates synthetic byproducts during pharmaceutical manufacturing.

Bioconjugation Chemistry

  • Enzyme Substrates : Acts as a carbonate donor in enzymatic assays for esterases and lipases.

Isotopic Labeling

  • Metabolic Tracing : Deuterated variants track drug metabolites via mass spectrometry .

Q & A

Q. How should researchers design safety protocols for handling this ester in large-scale reactions?

  • Methodological Answer: Conduct hazard analysis (e.g., DSC for thermal stability). Implement engineering controls (e.g., fume hoods, closed-system reactors) to mitigate exposure to 4-nitrophenol, a known irritant. Train personnel using standardized safety modules aligned with OSHA/NIOSH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.